(Z)-N-(2-hydroxyethyl)icos-11-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-N-(2-hydroxyethyl)icos-11-enamide can be synthesized through the condensation of (11Z)-eicosaenoic acid with ethanolamine . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, to preserve the cis-configuration of the double bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product . Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-hydroxyethyl)icos-11-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the eicosaenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group in the ethanolamine moiety can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
(Z)-N-(2-hydroxyethyl)icos-11-enamide has diverse applications in scientific research:
Mechanism of Action
(Z)-N-(2-hydroxyethyl)icos-11-enamide exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body . It mimics the action of endogenous cannabinoids, modulating various physiological processes such as pain perception, appetite, and immune response . The compound’s mechanism involves binding to these receptors, leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Anandamide: Another N-acylethanolamine with similar structure and function.
Oleoylethanolamide: A fatty acid ethanolamide involved in appetite regulation.
Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
Uniqueness
(Z)-N-(2-hydroxyethyl)icos-11-enamide is unique due to its specific fatty acid chain length and cis-configuration of the double bond, which may influence its interaction with biological targets and its overall bioactivity .
Properties
Molecular Formula |
C22H43NO2 |
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Molecular Weight |
353.6 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)icos-11-enamide |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,24H,2-8,11-21H2,1H3,(H,23,25)/b10-9- |
InChI Key |
YDKRGMXLBRWZJR-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)NCCO |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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